Non-Mesogenic Character vs. Hexakis(pentyloxy)triphenylene (HAT5) – Melting Point and Mesophase Absence
The target compound 3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diol exhibits a sharp melting point at 105 °C with no mesophase formation, directly transitioning from crystalline solid to isotropic liquid . In contrast, the fully etherified analog HAT5 (2,3,6,7,10,11-hexakis(pentyloxy)triphenylene, CAS 69079-52-3) melts into a columnar hexagonal (Colh) mesophase at approximately 69 °C and clears to the isotropic liquid at approximately 123 °C, giving a Colh mesophase window of ~54 °C . The absence of mesomorphism in the diol compound is attributed to strong intermolecular hydrogen bonding between phenolic OH groups that stabilizes a crystalline lattice rather than a fluid columnar phase [1].
HAT5: Colh 69–123°C (Δ ~54°C)
| Evidence Dimension | Thermal phase behavior (melting point and mesophase range) |
|---|---|
| Target Compound Data | Melting point: 105 °C; no mesophase (crystalline → isotropic) |
| Comparator Or Baseline | HAT5 (CAS 69079-52-3): Melting point ~69 °C; clearing point ~123 °C; Colh mesophase range ~54 °C |
| Quantified Difference | Target melts 36 °C higher than HAT5; target has 0 °C mesophase range vs. HAT5's ~54 °C Colh window |
| Conditions | Differential scanning calorimetry (DSC) and polarized optical microscopy (POM); temperature range 25–150 °C |
Why This Matters
For procurement decisions, the non-mesogenic character of the 2,7-diol makes it uniquely suited as a chemically modifiable precursor where mesophase behavior must be absent during synthetic handling, whereas HAT5 is selected when an intrinsic liquid-crystalline phase is required.
- [1] Wan, W.; Wang, P. Y.; Jiang, H. Z.; Hao, J. Synthesis and Characterization of Triphenylene Derivatives Containing Two Terminal Functional Groups at the Periphery. Mol. Cryst. Liq. Cryst. 2008, 482, 42–56. View Source
